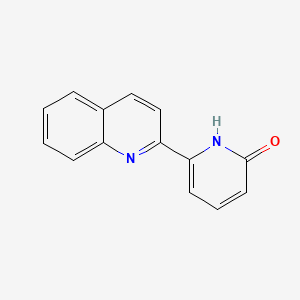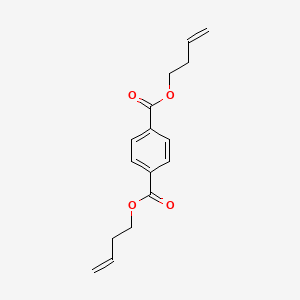![molecular formula C20H28N2O6 B8242555 1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate](/img/structure/B8242555.png)
1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate is an intricate organic compound notable for its unique molecular structure and potential applications in various scientific fields. Its distinct arrangement of functional groups, especially the pyrrolidine ring and the benzyl and ethyl esters, makes it a compound of interest for synthetic chemists and researchers in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate typically involves multiple steps:
Formation of Pyrrolidine Ring: : The initial step often includes constructing the pyrrolidine ring through a cyclization reaction of a suitable precursor.
Protection and Deprotection: : During the synthesis, protecting groups like the tert-butyl carbamate (Boc) are used to shield reactive sites. The Boc group is later removed under acidic conditions.
Esterification: : The addition of benzyl and ethyl ester groups is carried out using benzyl alcohol and ethanol in the presence of an acid catalyst.
Purification: : Each intermediate and the final product are purified using column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
While the detailed industrial methods are often proprietary, large-scale synthesis of this compound can involve:
Automated Synthesis: : Utilizing automated synthesizers for accurate control of reaction conditions.
Continuous Flow Chemistry: : To increase efficiency and yield while reducing production time and cost.
Optimized Reaction Conditions: : Tailoring temperature, pressure, and solvent conditions to maximize the output of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate participates in various reactions:
Oxidation: : It can undergo oxidation at the benzyl group to form a corresponding carboxylic acid.
Reduction: : Reduction reactions can target the ester groups, converting them into primary alcohols.
Substitution: : The amino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: : Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
Oxidation Products: : Carboxylic acids derived from the oxidation of benzyl groups.
Reduction Products: : Primary alcohols formed by reducing ester groups.
Substitution Products: : Diverse substituted derivatives depending on the reacting nucleophile or electrophile.
Wissenschaftliche Forschungsanwendungen
1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate has several research applications:
In Chemistry
Synthetic Chemistry: : Used as a building block for creating more complex molecules.
Catalysis: : Potential use as a ligand in catalytic reactions to improve efficiency.
In Biology
Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
In Medicine
Drug Development: : Its unique structure makes it a candidate for developing new pharmacological agents.
Therapeutics: : Investigated for potential therapeutic effects in treating certain medical conditions.
In Industry
Materials Science: : Utilized in the synthesis of novel materials with specific properties.
Agriculture: : Explored for use in developing new agrochemicals.
Wirkmechanismus
Molecular Targets
1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate interacts with specific molecular targets such as enzymes or receptors, influencing their activity.
Pathways Involved
It modulates biochemical pathways by:
Inhibition: : Blocking the active sites of enzymes.
Activation: : Enhancing the activity of certain biological molecules.
Signaling Pathways: : Influencing cellular signaling pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-O-benzyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate: : Similar structure but lacks the (2-methylpropan-2-yl)oxycarbonylamino group.
1-O-benzyl (3R,4S)-4-aminopyrrolidine-1,3-dicarboxylate: : Lacks the ethyl ester group, differing in functional groups.
Uniqueness
Functional Groups: : The presence of benzyl, ethyl esters, and the (2-methylpropan-2-yl)oxycarbonylamino group makes it distinct.
Stereochemistry: : The specific (3R,4S) configuration contributes to its unique reactivity and interaction with biological targets.
That should paint quite the picture! Want to dive deeper into any specific part?
Eigenschaften
IUPAC Name |
1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-5-26-17(23)15-11-22(12-16(15)21-18(24)28-20(2,3)4)19(25)27-13-14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3,(H,21,24)/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPWCOHMSQJSLO-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8242519.png)

![dicyclohexylazanium;(1R,5R,6R,7S)-6-methyl-1,3,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-5-(2-methylpropanoyl)-4,9-dioxobicyclo[3.3.1]non-2-en-2-olate](/img/structure/B8242525.png)

![[rel-(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B8242540.png)


